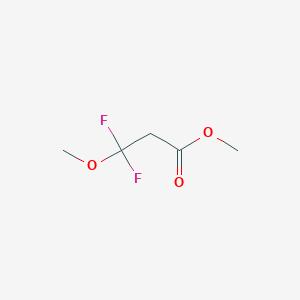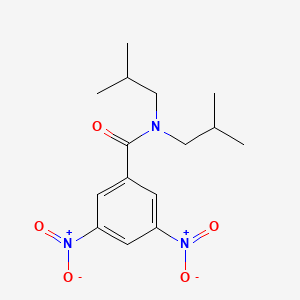
N,N-Diisobutyl-3,5-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diisobutyl-3,5-dinitrobenzamide is an organic compound with the molecular formula C15H21N3O5 It is a derivative of benzamide, featuring two isobutyl groups and two nitro groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diisobutyl-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by the introduction of isobutyl groups. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 3 and 5 positions of the benzene ring. Subsequent alkylation with isobutyl bromide in the presence of a base such as potassium carbonate can yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diisobutyl-3,5-dinitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl or aryl halides, bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of N,N-Diisobutyl-3,5-diaminobenzamide.
Substitution: Formation of various N,N-dialkyl or N,N-diaryl-3,5-dinitrobenzamides.
Oxidation: Formation of N,N-Diisobutyl-3,5-dinitrobenzoic acid or other oxidized derivatives.
Applications De Recherche Scientifique
N,N-Diisobutyl-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N,N-Diisobutyl-3,5-dinitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro groups can participate in redox reactions, while the isobutyl groups may influence the compound’s lipophilicity and membrane permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diisobutyl-3,5-diaminobenzamide: A reduced form of the compound with amino groups instead of nitro groups.
N,N-Di-n-butyl-3,5-dinitrobenzamide: Similar structure but with n-butyl groups instead of isobutyl groups.
3,5-Dinitrobenzamide: Lacks the isobutyl groups, making it less lipophilic.
Uniqueness
N,N-Diisobutyl-3,5-dinitrobenzamide is unique due to the presence of both isobutyl and nitro groups, which confer distinct chemical and physical properties. The isobutyl groups enhance its lipophilicity, potentially improving its interaction with biological membranes, while the nitro groups provide sites for redox reactions and further chemical modifications.
Propriétés
Numéro CAS |
56808-98-1 |
|---|---|
Formule moléculaire |
C15H21N3O5 |
Poids moléculaire |
323.34 g/mol |
Nom IUPAC |
N,N-bis(2-methylpropyl)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C15H21N3O5/c1-10(2)8-16(9-11(3)4)15(19)12-5-13(17(20)21)7-14(6-12)18(22)23/h5-7,10-11H,8-9H2,1-4H3 |
Clé InChI |
GZFKKDAEBLDFED-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN(CC(C)C)C(=O)C1=CC(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


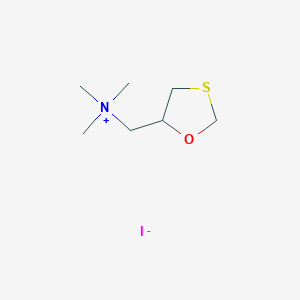

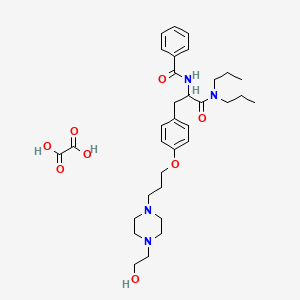
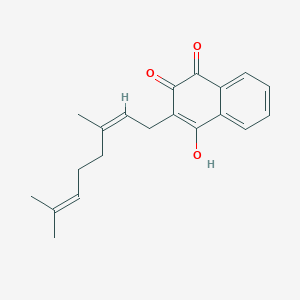
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one](/img/structure/B14622248.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
